4-[4-(trifluoromethoxy)phenyl]-2-(piperazin-1-yl-N-BOC protected)-1,3-thiazole-5-carboxylic acid
Overview
Description
4-[4-(trifluoromethoxy)phenyl]-2-(piperazin-1-yl-N-BOC protected)-1,3-thiazole-5-carboxylic acid is a complex organic compound that features a trifluoromethoxyphenyl group, a piperazine ring with a BOC (tert-butoxycarbonyl) protecting group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(trifluoromethoxy)phenyl]-2-(piperazin-1-yl-N-BOC protected)-1,3-thiazole-5-carboxylic acid typically involves multiple steps. One common approach is to start with the synthesis of the thiazole ring, followed by the introduction of the trifluoromethoxyphenyl group and the piperazine ring. The BOC protecting group is then added to the piperazine nitrogen to prevent unwanted reactions during subsequent steps.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and the development of efficient purification techniques to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
4-[4-(trifluoromethoxy)phenyl]-2-(piperazin-1-yl-N-BOC protected)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or convert them into different ones.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine or alcohol.
Scientific Research Applications
4-[4-(trifluoromethoxy)phenyl]-2-(piperazin-1-yl-N-BOC protected)-1,3-thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: It is used in the development of advanced materials with unique properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism of action of 4-[4-(trifluoromethoxy)phenyl]-2-(piperazin-1-yl-N-BOC protected)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxyphenyl group can enhance the compound’s binding affinity to these targets, while the thiazole ring can participate in various chemical interactions. The BOC protecting group ensures that the piperazine ring remains intact during these interactions, allowing the compound to exert its effects more effectively.
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethoxy)phenyl-based polydithienylpyrroles: These compounds share the trifluoromethoxyphenyl group and are studied for their electrochromic properties.
Phenyl boronic acid containing BODIPY dyes: These compounds also contain a phenyl group and are used in bioanalytical applications.
Uniqueness
4-[4-(trifluoromethoxy)phenyl]-2-(piperazin-1-yl-N-BOC protected)-1,3-thiazole-5-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethoxyphenyl group enhances its binding affinity, while the BOC-protected piperazine ring ensures stability during reactions. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O5S/c1-19(2,3)31-18(29)26-10-8-25(9-11-26)17-24-14(15(32-17)16(27)28)12-4-6-13(7-5-12)30-20(21,22)23/h4-7H,8-11H2,1-3H3,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDNCUKBZXIXRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=C(S2)C(=O)O)C3=CC=C(C=C3)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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